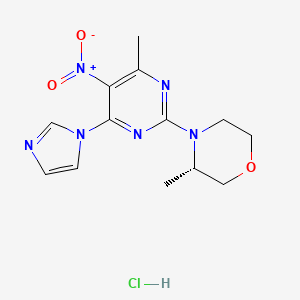
T-611 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-611 hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of T-611 hydrochloride typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified to remove any impurities that could affect the reaction.
Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.
Catalysis: Catalysts may be used to accelerate the reaction and improve yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Using large reactors to handle greater volumes of reactants.
Automation: Employing automated systems to monitor and control reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
T-611 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other compounds with different properties.
Substitution: Substitution reactions involve replacing one functional group in the molecule with another.
Common Reagents and Conditions
The reactions involving this compound often use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce oxidized derivatives with different functional groups.
Reduction: Can yield reduced forms with altered chemical properties.
Substitution: Can result in substituted compounds with new functional groups.
Aplicaciones Científicas De Investigación
T-611 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of T-611 hydrochloride involves its interaction with specific molecular targets and pathways. This compound can:
Bind to Receptors: Interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.
Modulate Enzyme Activity: Affect the activity of enzymes involved in various metabolic pathways.
Alter Gene Expression: Influence the expression of certain genes, leading to changes in cellular function.
Comparación Con Compuestos Similares
T-611 hydrochloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Ambroxol Hydrochloride: Used as a mucolytic agent in the treatment of respiratory diseases.
Bromhexine Hydrochloride: Another mucolytic agent with similar applications but different chemical properties.
Uniqueness
This compound stands out due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
350607-80-6 |
|---|---|
Fórmula molecular |
C13H17ClN6O3 |
Peso molecular |
340.76 g/mol |
Nombre IUPAC |
(3S)-4-(4-imidazol-1-yl-6-methyl-5-nitropyrimidin-2-yl)-3-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C13H16N6O3.ClH/c1-9-7-22-6-5-18(9)13-15-10(2)11(19(20)21)12(16-13)17-4-3-14-8-17;/h3-4,8-9H,5-7H2,1-2H3;1H/t9-;/m0./s1 |
Clave InChI |
APIOOIIYTVVHCO-FVGYRXGTSA-N |
SMILES isomérico |
C[C@H]1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C.Cl |
SMILES canónico |
CC1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
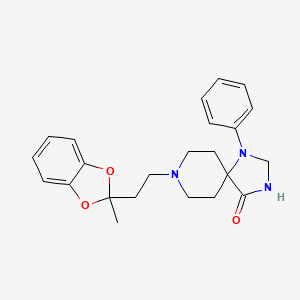
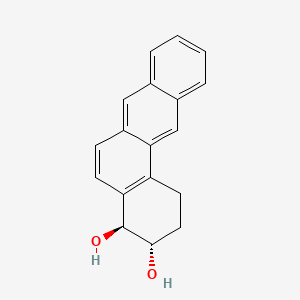

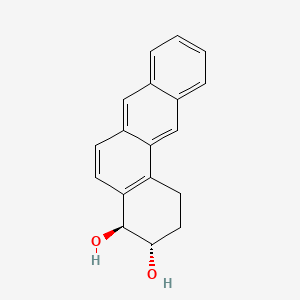
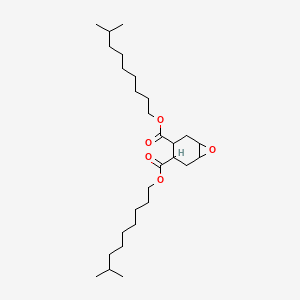

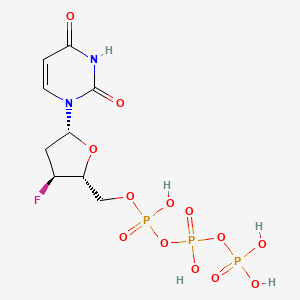
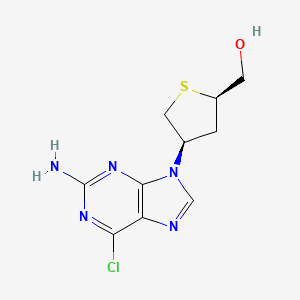

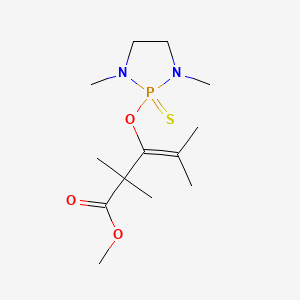
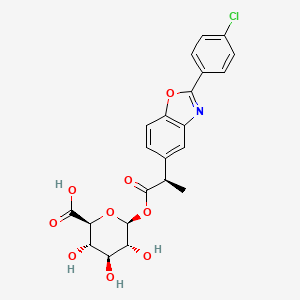
![4-[(4-Chlorophenyl)sulfonyl]benzoic acid](/img/structure/B12792704.png)
